

cross-validation of 25I-NBOMe quantification methods across different laboratories

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Compound of Interest		
Compound Name:	25I-NBOMe	
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A Comparative Guide to 25I-NBOMe Quantification: An Inter-Laboratory Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of **25I-NBOMe**, a potent synthetic hallucinogen. The data and protocols presented are compiled from various scientific studies to offer an objective overview of the performance of different techniques across various laboratory settings. This document is intended to assist researchers and forensic toxicologists in selecting and implementing appropriate analytical strategies for the detection and quantification of this compound.

The increasing prevalence of novel psychoactive substances (NPS) like **25I-NBOMe** presents a significant challenge for forensic and clinical laboratories.[1][2] Accurate and reliable quantification is crucial for toxicological assessment, clinical diagnosis, and law enforcement purposes. The primary analytical methods employed for the determination of **25I-NBOMe** and its analogs include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Comparative Analysis of Quantitative Methods

The following tables summarize the validation parameters for **25I-NBOMe** quantification using LC-MS/MS in different biological matrices as reported in various studies. These tables facilitate



a direct comparison of the limits of detection (LOD), limits of quantification (LOQ), and reported concentration ranges.

Table 1: LC-MS/MS Quantification of 25I-NBOMe in Whole Blood

Laborator y/Study	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Linearity Range	Intraday Precision (%CV)	Interday Precision (%CV)	Reported Concentr ations
Waldman et al.[4]	0.09 ng/mL	0.1 ng/mL	0.1 - 0.5 ng/mL	Not Reported	Not Reported	0.24 ng/mL (in a clinical case)
Shanks et al.[5]	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	1.59 ng/mL and 19.8 ng/mL (in postmorte m cases)
Johnson et al.[6][7][8]	Not Reported	0.01 - 0.02 ng/mL	0.01 - 20 ng/mL	Not Reported	Not Reported	<0.50 ng/mL (typical in postmorte m cases)
Poklis et al. [9]	Not Reported	25 pg/mL (0.025 ng/mL)	Not Reported	5 - 11%	7 - 16%	405 pg/mL (in a postmorte m case)

Table 2: LC-MS/MS Quantification of 25I-NBOMe in Serum/Plasma



Laborator y/Study	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)	Linearity Range	Intraday Precision (%CV)	Accuracy /Bias (%)	Reported Concentr ations
Rose et al.	0.1 ng/mL	0.1 ng/mL	0.1 - 10 ng/mL	9.6 - 16%	83 - 117%	0.76 ng/mL (in a clinical case)
Poklis et al.	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported in this review
Johnson et al.[6][7][8]	Not Reported	0.01 - 0.02 ng/mL	0.01 - 20 ng/mL	Not Reported	Not Reported	Not Reported

Table 3: Quantification of 25I-NBOMe in Blotter Paper

Laboratory/ Study	Analytical Method	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Linearity Range	Reported Amount per Blotter
Casale et al. [11][12]	HPLC- MS/MS	Not Reported	1.0 ng/mL	Not Reported	500 μg (advertised)
Andrade et al.[2]	HPTLC & GC-MS	Not Reported	Not Reported	Not Reported	701.0–1943.5 μg (for 25C- NBOMe)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited studies.

Sample Preparation



Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1]

- Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex biological samples like blood and urine.
 - Protocol Example (Poklis et al.): To 1.0 mL of sample, 50 μL of an internal standard (25H-NBOMe, 10 ng/mL) and 1 mL of 100 mM phosphate buffer (pH 6) are added. The mixture is vortexed and centrifuged. Clean Screen ZSDUA020 SPE columns are conditioned with methanol, DI water, and phosphate buffer. After loading the sample, the columns are washed with DI water, acetic acid, and methanol. The analytes are then eluted with a mixture of methylene chloride and isopropanol with ammonium hydroxide.[6][9]
- Protein Precipitation: This is a simpler and faster method often used for blood samples.
 - Protocol Example (Shanks et al.): A 1 mL aliquot of cold acetonitrile containing the internal standard (25I-NBOMe-d3) is added to 250 μL of the specimen. The sample is vortexed and centrifuged. The supernatant is transferred and evaporated to dryness, then reconstituted in DI water for analysis.[5]
- Blotter Paper Extraction:
 - Protocol Example (Casale et al.): The blotter paper is added to 10 mL of methanol and gently mixed to extract the NBOMe derivatives.[11]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of **25I-NBOMe** are typically achieved using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- LC-MS/MS System (Waldman et al.):
 - LC System: Agilent 1260 Infinity HPLC[4]
 - Column: Not specified[4]

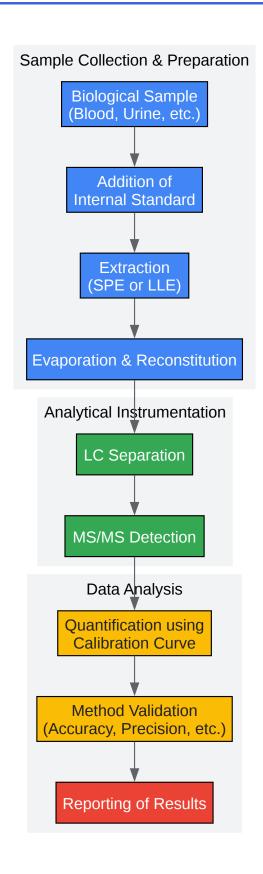


- Mobile Phase: Gradient elution with ammonium acetate and formic acid in water and methanol.[10]
- Flow Rate: 0.3 mL/min[10]
- MS System: AB Sciex API 4000[9]
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: For 25I-NBOMe, transitions monitored were m/z 428 > 121 and 428 > 91.[10]
- UPLC-MS/MS System (Johnson et al.):
 - UPLC System: Waters ACQUITY UPLC[6]
 - Column: Not specified[6]
 - Mobile Phase: Gradient elution.[6]
 - Flow Rate: 0.70 mL/min[6]
 - MS System: AB Sciex 4000 QTrap[6]
 - Ionization: Positive ESI.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of **25I-NBOMe** in biological samples.





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